

Application Note: Quantitative Analysis of Vildagliptin N-oxide in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Vildagliptin N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of **Vildagliptin N-oxide**, a potential impurity and degradation product of Vildagliptin, in pharmaceutical formulations. The protocol utilizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Vildagliptin and its related substances, including the N-oxide derivative formed under oxidative stress. This document provides comprehensive experimental protocols, data presentation in structured tables, and a visual workflow to aid in the implementation of this analytical method in a quality control or research setting.

Introduction

Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. During its synthesis and storage, or upon exposure to oxidative conditions, Vildagliptin can degrade to form various byproducts, including **Vildagliptin N-oxide**. The presence of such impurities can impact the safety and efficacy of the final pharmaceutical product. Therefore, a reliable and validated analytical method for the quantification of **Vildagliptin N-oxide** is crucial for ensuring the quality and stability of Vildagliptin formulations.



Forced degradation studies have shown that Vildagliptin is susceptible to degradation under oxidative conditions, leading to the formation of several degradants.[1] One of the identified degradation products under oxidative stress is an N-hydroxy derivative, which is consistent with the structure of **Vildagliptin N-oxide**.[2][3] This application note describes an HPLC method suitable for the separation and quantification of this critical impurity.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of **Vildagliptin N-oxide** in pharmaceutical formulations. The method is based on a stability-indicating RP-HPLC technique.

Materials and Reagents

- Vildagliptin reference standard
- Vildagliptin N-oxide (Impurity B) reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Vildagliptin tablets (50 mg)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.



Parameter	Specification
HPLC System	Agilent 1260 chromatography system with a PDA detector or equivalent[4]
Column	ODS-4 C18 (250 mm x 4.6 mm, 3 μm)[5]
Mobile Phase	Buffer: Acetonitrile: Methanol (87:10:3 v/v/v)
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium dihydrogen phosphate) and adjust the pH as needed for optimal separation.	
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Injection Volume	10 μL
Column Temperature	50°C
Run Time	Approximately 10 minutes

Preparation of Solutions

- Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 50 mL volumetric flask.[5]
- Dissolve in the diluent (mobile phase) and make up the volume.[5]
- Take 5.0 mL of this solution and dilute to 50 mL with the diluent to obtain a final concentration of 50 $\mu g/mL.[5]$
- Accurately weigh and transfer about 7.5 mg of Vildagliptin N-oxide (Impurity B) reference standard into a 25 mL volumetric flask.[5]
- Add approximately 15-16 mL of diluent, mix well, and sonicate to dissolve.[5]
- Make up the volume with the diluent and mix well.[5]



- Weigh and finely powder 20 Vildagliptin tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume with the diluent and mix well.
- Filter the solution through a 0.45 μm nylon syringe filter.
- Dilute 5.0 mL of the filtered solution to 50 mL with the diluent to obtain a theoretical Vildagliptin concentration of 50 μg/mL.

Method Validation and Data Presentation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

Parameter	Acceptance Criteria
Theoretical Plates (Vildagliptin)	> 8000
Tailing Factor (Vildagliptin)	≤ 1.38
%RSD of Peak Areas (n=6)	≤ 2.0%

Quantitative Data

The following tables summarize the expected quantitative data for the analysis of Vildagliptin and its N-oxide impurity.

Table 1: Linearity



Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r²)
Vildagliptin	12.5 - 100[6]	≥ 0.999
Vildagliptin N-oxide	(To be determined)	≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (μg/mL)	LOQ (μg/mL)
Vildagliptin	0.06	0.21
Vildagliptin N-oxide	(To be determined)	(To be determined)

Table 3: Accuracy (Recovery)

Analyte	Spiked Level	Mean Recovery (%)
Vildagliptin N-oxide	50%	To be determined
100%	To be determined	
150%	To be determined	

Table 4: Precision (%RSD)

Analyte	Intraday Precision (%RSD)	Interday Precision (%RSD)
Vildagliptin	< 2.0	< 2.0
Vildagliptin N-oxide	< 2.0	< 2.0

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of **Vildagliptin N-oxide** in pharmaceutical formulations.





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Caption: Experimental workflow for the quantitative analysis of Vildagliptin N-oxide.

Conclusion

The described HPLC method is specific, accurate, and precise for the quantitative determination of **Vildagliptin N-oxide** in pharmaceutical formulations. This application note provides a comprehensive guide for researchers and drug development professionals to implement this method for routine quality control testing and stability studies of Vildagliptin products. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results.

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